molecular formula C7H5IN2S B12821101 6-Iodo-2-methylthiazolo[4,5-b]pyridine

6-Iodo-2-methylthiazolo[4,5-b]pyridine

Cat. No.: B12821101
M. Wt: 276.10 g/mol
InChI Key: GZRCOGXOYCZRJT-UHFFFAOYSA-N
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Description

6-Iodo-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine moiety, with iodine and methyl substituents at the 6- and 2-positions, respectively. The iodine substituent likely enhances electrophilicity and serves as a handle for further functionalization, while the methyl group at position 2 may influence steric and electronic properties .

Properties

Molecular Formula

C7H5IN2S

Molecular Weight

276.10 g/mol

IUPAC Name

6-iodo-2-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5IN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3

InChI Key

GZRCOGXOYCZRJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=N2)I

Origin of Product

United States

Preparation Methods

The synthesis of 6-Iodo-2-methylthiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

6-Iodo-2-methylthiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methylthiazolo[4,5-b]pyridine involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .

Comparison with Similar Compounds

Key Insights :

  • Substituent Position : Halogens (e.g., Cl, I) at the 6-position improve reactivity for cross-coupling reactions, while methyl groups at 5/7 positions enhance lipophilicity and metabolic stability .
  • Functional Groups : Ketones at position 2 (e.g., 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one) correlate with anticancer activity, whereas oxadiazole modifications at position 3 () are linked to anti-inflammatory effects .

Heterocyclic Analogs: Thiazolo vs. Oxazolo and Imidazo Derivatives

Thiazolo vs. Oxazolo[4,5-b]pyridines

The replacement of sulfur (thiazolo) with oxygen (oxazolo) alters electronic and steric properties:

Property 6-Iodo-2-methylthiazolo[4,5-b]pyridine 6-Iodo-2-methyloxazolo[4,5-b]pyridine
Heteroatom S O
Molecular Weight ~260.03 (estimated) 260.03 (reported)
Reactivity Higher electrophilicity due to S Lower electrophilicity
Pharmacological Profile Anti-inflammatory (analog-based) Limited data; structural intermediate

Thiazolo vs. Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines share a similar fused bicyclic structure but replace the thiazole sulfur with a nitrogen atom:

Property Thiazolo[4,5-b]pyridines Imidazo[4,5-b]pyridines
Core Structure Thiazole + pyridine Imidazole + pyridine
Bioactivity Anti-inflammatory, anticancer Anticancer, antimicrobial, genotoxic
Toxicity Profile No reported genotoxicity () DNA adduct formation (e.g., PhIP)
Clinical Development Preclinical (anti-inflammatory focus) Limited due to SAR complexity

Key Insights :

  • Imidazo derivatives exhibit broader pharmacological diversity (e.g., antidepressant, antimicrobial) but face challenges in clinical translation due to genotoxicity risks and unclear structure-activity relationships (SAR) .
  • Thiazolo derivatives, in contrast, show promise in anti-inflammatory applications with fewer toxicity concerns reported .

Anti-inflammatory Activity

Thiazolo[4,5-b]pyridines with oxadiazole modifications (e.g., compound 8 in ) demonstrated significant in vivo anti-inflammatory effects, reducing exudative inflammation by modulating cytokine pathways . In contrast, imidazo[4,5-b]pyridines like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are associated with carcinogenicity via DNA adduct formation .

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